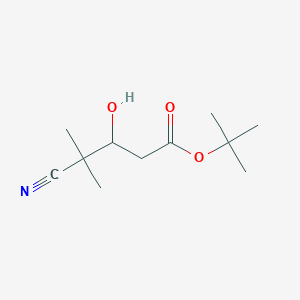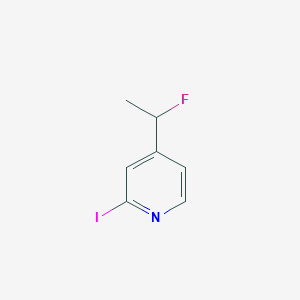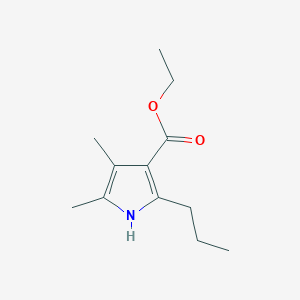
p-(3-Butenyl)styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3-Butenyl)styrene is a functionalized styrene derivative characterized by the presence of a butenyl group attached to the para position of the styrene molecule. This compound is of significant interest in the field of polymer chemistry due to its unique structural properties, which allow it to undergo various polymerization reactions, making it a valuable monomer for producing specialized polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butenyl)styrene typically involves the coupling reaction between allylmagnesium chloride and vinyl benzyl chloride. This reaction forms a compound containing both a styrenic olefin and an R-olefin group. The resulting asymmetrical diene is then selectively monohydroborated by 9-Borabicyclo[3.3.1]nonane (9-BBN) at the R-olefinic double bond in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of this compound often utilizes Ziegler-Natta catalysts. For instance, the 4th generation heterogeneous Ziegler-Natta catalyst (MgCl2-supported TiCl4 catalysts containing phthalate internal donor) is employed in the slurry copolymerization between propylene and this compound .
Análisis De Reacciones Químicas
Types of Reactions: p-(3-Butenyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Epoxides: Formed through oxidation.
Hydrogenated Products: Resulting from reduction.
Substituted Aromatics: Products of electrophilic substitution reactions
Aplicaciones Científicas De Investigación
p-(3-Butenyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of high-performance materials such as dielectric films for capacitors
Mecanismo De Acción
The mechanism of action of p-(3-Butenyl)styrene primarily involves its ability to undergo polymerization reactions. The presence of the butenyl group enhances the reactivity of the styrene molecule, allowing it to form long polymer chains with unique properties. The molecular targets include the vinyl groups, which participate in the polymerization process, and the pathways involved include free radical and anionic polymerization .
Comparación Con Compuestos Similares
4-Allylstyrene: Similar structure but different reactivity due to the allyl group.
4-(7-Octenyl)styrene: Another alkenyl-substituted styrene with a longer alkenyl chain.
Styrene-butadiene rubber (SBR): A copolymer of styrene and 1,3-butadiene used in synthetic rubber production
Uniqueness: p-(3-Butenyl)styrene is unique due to its specific butenyl substitution, which imparts distinct reactivity and polymerization characteristics compared to other styrene derivatives. This uniqueness makes it valuable for creating polymers with tailored properties for specific applications .
Propiedades
Fórmula molecular |
C12H14 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1-but-3-enyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-4,7-10H,1-2,5-6H2 |
Clave InChI |
PKDYVBBBBHQJIZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8447356.png)

![2-Amino-4-benzyloxypyrrolo[3,2-d]pyrimidine](/img/structure/B8447368.png)










![3,5-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-YL]-1H-pyrazole-4-carboxylic acid](/img/structure/B8447469.png)
